molecular formula C5H10Cl2N2O B14345420 1-Formyl-2,2-bis(2-chloroethyl)hydrazine CAS No. 98069-43-3

1-Formyl-2,2-bis(2-chloroethyl)hydrazine

Cat. No.: B14345420
CAS No.: 98069-43-3
M. Wt: 185.05 g/mol
InChI Key: NCXZBDPRTIVOCT-UHFFFAOYSA-N
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Description

1-Formyl-2,2-bis(2-chloroethyl)hydrazine is an organic compound with the molecular formula C5H10Cl2N2O It is a derivative of hydrazine, characterized by the presence of two chloroethyl groups and a formyl group attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Formyl-2,2-bis(2-chloroethyl)hydrazine can be synthesized through the reaction of hydrazine with 2-chloroethyl formate. The reaction typically occurs under controlled conditions, with the hydrazine acting as a nucleophile, attacking the carbonyl carbon of the formate ester, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Formyl-2,2-bis(2-chloroethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler hydrazine derivatives.

    Substitution: The chloroethyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chloroethyl groups.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of simpler hydrazine derivatives.

    Substitution: Formation of substituted hydrazine compounds with various functional groups.

Scientific Research Applications

1-Formyl-2,2-bis(2-chloroethyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Formyl-2,2-bis(2-chloroethyl)hydrazine involves its interaction with nucleophilic sites in target molecules. The chloroethyl groups can form covalent bonds with nucleophiles, leading to the modification of the target molecules. This interaction can disrupt normal biological functions, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Formylhydrazine: A simpler hydrazine derivative with a formyl group.

    Sulfur Mustard: A compound with similar chloroethyl groups but containing sulfur instead of nitrogen.

Properties

CAS No.

98069-43-3

Molecular Formula

C5H10Cl2N2O

Molecular Weight

185.05 g/mol

IUPAC Name

N-[bis(2-chloroethyl)amino]formamide

InChI

InChI=1S/C5H10Cl2N2O/c6-1-3-9(4-2-7)8-5-10/h5H,1-4H2,(H,8,10)

InChI Key

NCXZBDPRTIVOCT-UHFFFAOYSA-N

Canonical SMILES

C(CCl)N(CCCl)NC=O

Origin of Product

United States

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